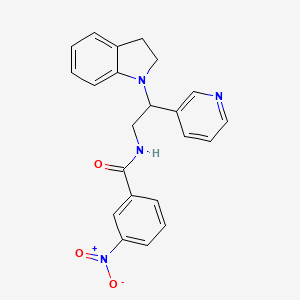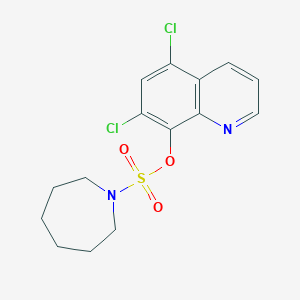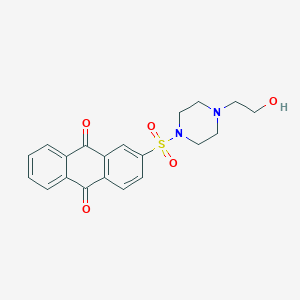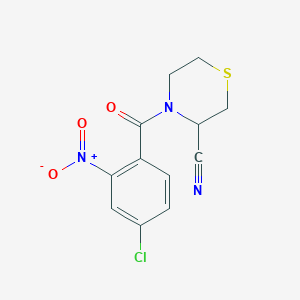
3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" belongs to a class of compounds that exhibit significant pharmacological potential due to their complex molecular structures. These compounds are synthesized through various chemical reactions, leveraging the reactivity of their constituent heterocycles.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of heterocyclic amines with substituted oxadiazoles, resulting in a variety of triazole derivatives. Such processes utilize starting materials like 4-amino-3-pyridinyl triazole thiol and chloromethyl oxadiazoles, leading to the formation of the desired heterocycle amines through a sequence of chemical transformations (Guo-qiang Hu et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" has been elucidated using techniques like X-ray diffraction, revealing a triclinic crystal structure with specific space groups. These studies provide insights into the compound's stereochemistry and molecular conformations, which are crucial for understanding its reactivity and interactions (M. K. Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound class involves various transformations, including cycloadditions, rearrangements, and nucleophilic substitutions, contributing to the synthesis of pharmacologically relevant molecules. The structural features of these compounds, such as the presence of triazole and oxadiazole rings, play a significant role in their chemical behavior (H. Xiong et al., 2022).
Physical Properties Analysis
The physical properties of "3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" and related compounds, such as melting points and solubility, are determined through experimental studies. These properties are essential for the compound's formulation and application in various fields (J. Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity with different reagents, stability under various conditions, and its potential to undergo specific chemical transformations, are critical for its application in synthesis and drug development. Studies have shown that the incorporation of triazole and oxadiazole rings into compounds can significantly affect their biological activity and interaction with biological targets (S. Fedotov et al., 2022).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, showing antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including those with modifications in the oxadiazole moiety, which exhibited moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Similarly, studies by Başoğlu et al. (2013) and Bayrak et al. (2009) focused on the design and synthesis of azole derivatives, including triazole compounds, which displayed activity against various microbes (Başoğlu et al., 2013); (Bayrak et al., 2009).
Anticancer Evaluation
Compounds with the 1,2,4-triazole and oxadiazole structures have also been evaluated for their potential anticancer properties. Research by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, which were tested against various cancer cell lines. The study identified several compounds with significant cytotoxicity, highlighting the potential of these structures in developing anticancer therapies (Abdo & Kamel, 2015).
Novel Synthetic Routes and Applications
The development of novel synthetic routes for creating derivatives of 1,2,4-triazole and oxadiazole compounds offers insights into their versatile applications. For instance, research by Yakantham et al. (2019) and Vartale et al. (2008) reported on the synthesis of new derivatives, exploring their biological activities and potential uses in various domains, such as antibacterial and anticancer applications (Yakantham et al., 2019); (Vartale et al., 2008).
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-24-12-4-2-3-11(9-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-5-7-18-8-6-10/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBFJCPUILIDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)





![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)
